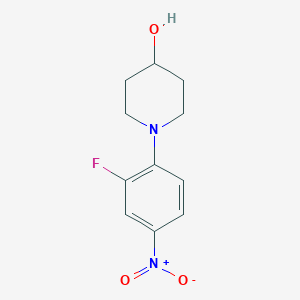
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Vue d'ensemble
Description
The compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a chemical that is structurally related to various piperidine derivatives, which have been the subject of multiple studies due to their interesting chemical properties and potential applications. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are known for their diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps and different reagents. For instance, the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, a related compound, was achieved by slow evaporation solution growth technique at room temperature, and the product was characterized by FTIR, 1H NMR, and 13C NMR . Another related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized through the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride using methylene dichloride as solvent and triethylamine as the base . These methods highlight the versatility in the synthetic approaches for piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with a space group P21/c . Another derivative, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, crystallizes in the triclinic space group P1 . These studies provide valuable information on the geometry and conformation of the piperidine ring and substituents, which can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in different solvents have been reported, indicating complex reaction pathways leading to different products . The reactivity of these compounds is influenced by the nature of the substituents and the solvent used, which can affect the reaction mechanism and the final products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as thermal stability and intermolecular interactions, are crucial for their potential applications. The thermal stability of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine single crystals was determined by TG–DTA and DSC, and the packing studies revealed several stabilizing intermolecular interactions . Similarly, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one showed weak N—H⋯O and C—H⋯F interactions forming infinite chains in the crystal lattice . These properties are essential for understanding the behavior of these compounds under different conditions and their suitability for various applications.
Applications De Recherche Scientifique
Chemical Reaction Mechanisms
- The compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol and its derivatives have been studied in various chemical reaction mechanisms. For instance, research on the kinetics of reactions involving similar fluorinated nitrophenyl compounds with piperidine bases in different solvents has been reported (Jarczewski, Schroeder, & Dworniczak, 1986).
Fluorescence Probes and Detection
- Some derivatives of this compound have been utilized in the development of fluorescence probes. For example, a study on a reversible fluorescent probe, which incorporates a similar piperidin-ol group for cyclic detection of redox cycles in living cells, highlights its potential in biological applications (Wang, Ni, & Shao, 2016).
Quantum Chemical and Molecular Dynamic Simulations
- Piperidine derivatives, including those structurally related to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, have been explored in quantum chemical and molecular dynamic simulation studies, particularly for their application in corrosion inhibition of metals (Kaya et al., 2016).
Synthesis of Complex Organic Compounds
- The compound and its analogs have been instrumental in the synthesis of various complex organic structures. Research into novel synthesis methods for related piperidin-4-ols shows the versatility of these compounds in organic chemistry (Reese & Thompson, 1988).
Kinetics of Aromatic Nucleophilic Substitution Reactions
- Studies on the kinetics of aromatic nucleophilic substitution reactions involving fluorinated nitrophenyl compounds with piperidine in different solvents provide insights into their reactivity and potential applications in synthetic chemistry (Yangjeh & Gholami, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPBJCNSVQUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)
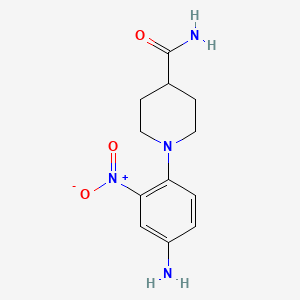
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)
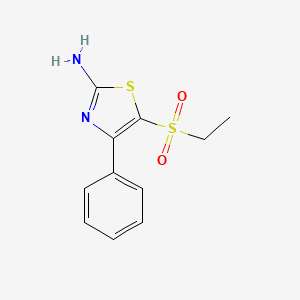


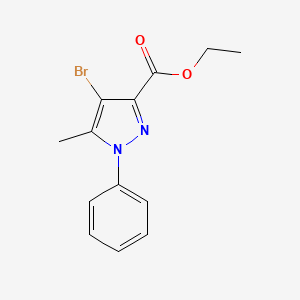
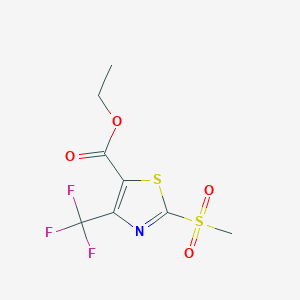
![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)
![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)
![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)